molecular formula C12H11BrN4O3 B6430268 5-bromo-2-{[1-(1,2-oxazole-5-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine CAS No. 2097888-67-8

5-bromo-2-{[1-(1,2-oxazole-5-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine

Cat. No.: B6430268
CAS No.: 2097888-67-8
M. Wt: 339.14 g/mol
InChI Key: RYBSROBHCRBIML-UHFFFAOYSA-N
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Description

1,3-Oxazole is a heterocyclic compound containing an oxygen atom and a nitrogen atom in a five-membered ring . Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Synthesis Analysis

The synthesis of 1,3-oxazoles often involves the reaction of an aldehyde with an amine to form an imine, which is then reacted with a carboxylic acid to form the oxazole ring . Pyrimidines can be synthesized by the reaction of β-dicarbonyl compounds with amidines .


Molecular Structure Analysis

The molecular structure of 1,3-oxazoles and pyrimidines is characterized by a five-membered and six-membered ring respectively, each containing two nitrogen atoms .


Chemical Reactions Analysis

1,3-Oxazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, and ring-opening reactions . Pyrimidines can also undergo various reactions such as alkylation, acylation, and halogenation .


Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can vary widely depending on their specific structure and functional groups. They can have different levels of solubility, stability, and reactivity .

Mechanism of Action

The mechanism of action of these compounds can vary widely depending on their specific structure and functional groups. They can interact with various biological targets such as enzymes and receptors, leading to different biological effects .

Safety and Hazards

The safety and hazards associated with these compounds can also vary widely. Some may be relatively safe to handle, while others may be toxic or hazardous. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The future directions in the research of these compounds could involve the development of new synthetic methods, the exploration of their biological activities, and their potential applications in areas such as medicinal chemistry and material science .

Properties

IUPAC Name

[3-(5-bromopyrimidin-2-yl)oxypyrrolidin-1-yl]-(1,2-oxazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN4O3/c13-8-5-14-12(15-6-8)19-9-2-4-17(7-9)11(18)10-1-3-16-20-10/h1,3,5-6,9H,2,4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYBSROBHCRBIML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=C(C=N2)Br)C(=O)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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